N-ethyl-3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide
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Overview
Description
N-Ethyl-3-oxospiro[2-benzofuran-1,4’-piperidine]-1’-carboxamide is a complex organic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The benzofuran moiety in this compound is known for its diverse biological activities, making it a significant subject of research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-oxospiro[2-benzofuran-1,4’-piperidine]-1’-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a benzofuran derivative with a piperidine derivative under controlled conditions. The reaction is often catalyzed by a Lewis acid, such as aluminum chloride, and carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process. Solvent recovery and recycling are also crucial aspects of the industrial production process to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3-oxospiro[2-benzofuran-1,4’-piperidine]-1’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran oxides, while reduction can produce benzofuran alcohols.
Scientific Research Applications
N-Ethyl-3-oxospiro[2-benzofuran-1,4’-piperidine]-1’-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Ethyl-3-oxospiro[2-benzofuran-1,4’-piperidine]-1’-carboxamide involves its interaction with specific molecular targets in the body. The benzofuran moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or antimicrobial activity against pathogens.
Comparison with Similar Compounds
Similar Compounds
Spiroindole: Another spirocyclic compound with significant biological activities.
Spirooxindole: Known for its anticancer properties.
Benzofuran derivatives: A broad class of compounds with diverse pharmacological activities.
Uniqueness
N-Ethyl-3-oxospiro[2-benzofuran-1,4’-piperidine]-1’-carboxamide stands out due to its unique spirocyclic structure, which imparts distinct physicochemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-ethyl-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-2-16-14(19)17-9-7-15(8-10-17)12-6-4-3-5-11(12)13(18)20-15/h3-6H,2,7-10H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQRNCFVUPXILI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC2(CC1)C3=CC=CC=C3C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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